Diethyl pentan-2-yl phosphate
Description
Diethyl pentan-2-yl phosphate is an organophosphate ester with the molecular formula C₉H₂₁O₄P (calculated molecular weight: 224.24 g/mol). Its structure consists of a phosphate core bonded to two ethoxy groups and a pentan-2-yloxy group. Such dialkyl phosphates are typically synthesized via nucleophilic substitution between alcohols (e.g., pentan-2-ol) and phosphorochloridates. They are commonly used as surfactants, chemical intermediates, or enzyme inhibitors due to their hydrolytic stability and solubility in organic solvents .
Properties
CAS No. |
646521-39-3 |
|---|---|
Molecular Formula |
C9H21O4P |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
diethyl pentan-2-yl phosphate |
InChI |
InChI=1S/C9H21O4P/c1-5-8-9(4)13-14(10,11-6-2)12-7-3/h9H,5-8H2,1-4H3 |
InChI Key |
YGHFIQAEPDYXIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OP(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl pentan-2-yl phosphate can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with ethanol in the presence of a base, followed by the addition of pentan-2-ol . The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] [ (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + \text{C}5\text{H}{11}\text{OH} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl pentan-2-yl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Substitution: Common reagents include halides and bases.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Hydrolysis: Phosphoric acid and pentan-2-ol.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Diethyl pentan-2-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a bioisostere in medicinal chemistry.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl pentan-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Structural and Functional Differences
Backbone and Substituents: this compound features a fully aliphatic structure, which enhances its compatibility with nonpolar solvents compared to DEUP (which contains an aromatic coumarin group). DEUP’s coumarin moiety enables fluorescence, making it valuable in enzymatic assays. IPPP’s triaryl structure provides exceptional thermal stability (>200°C), ideal for high-temperature applications like flame retardants. In contrast, dialkyl phosphates like this compound decompose at lower temperatures .
Reactivity and Stability :
- Hydrolysis : this compound is more hydrolytically stable than aliphatic triesters (e.g., tributyl phosphate) but less stable than DEUP at neutral pH. Its hydrolysis rate is pH-dependent, with faster degradation under acidic or alkaline conditions.
- Oxidation : Unlike phosphonites (e.g., Diethyl ethylphosphonite), this compound is resistant to oxidation due to its P⁵⁺ oxidation state. Phosphonites readily oxidize to phosphonates, limiting their utility in oxidative environments .
Applications: DEUP is specialized for biochemical research, whereas this compound’s applications are broader in industrial chemistry (e.g., as a solvent additive).
Research Findings and Trends
- Synthetic Methods : Microwave-assisted synthesis (as described in for amines) could be adapted for this compound to improve yield and purity .
- Thermal Behavior : Differential scanning calorimetry (DSC) of analogous compounds suggests this compound likely has a melting point below 0°C, aligning with its liquid state at room temperature .
Biological Activity
Diethyl pentan-2-yl phosphate (DEP) is an organophosphate compound with the molecular formula CHOP and a molecular weight of approximately 238.26 g/mol. This compound is part of a broader class of organophosphates known for their diverse biological activities, particularly in relation to enzyme modulation, signaling pathways, and potential toxicity.
This compound features a phosphate group bonded to two ethyl groups and a pentan-2-yl group. Its structure allows it to participate in various biochemical interactions, particularly through phosphorylation processes, which are crucial for cellular signaling and metabolism.
Biological Activity
1. Enzyme Interactions:
Organophosphates like DEP are known to interact with various enzymes, modulating their activity. These interactions can occur through:
- Inhibition: DEP may inhibit enzymes such as phospholipase A2, which is involved in lipid metabolism and inflammatory responses .
- Activation: Certain organophosphates can act as substrates for enzymes, facilitating biochemical reactions essential for cellular functions.
2. Toxicological Aspects:
Research indicates that organophosphates can lead to adverse biological effects, including:
- Phospholipidosis: This condition involves the excessive accumulation of phospholipids within lysosomes and has been associated with exposure to certain organophosphates .
- Neurotoxicity: Some studies suggest that organophosphates may affect neurotransmitter systems, leading to neurotoxic effects .
3. Case Studies:
Several studies have highlighted the biological effects of DEP and similar compounds:
Research Findings
The biological activity of DEP has been characterized through various experimental approaches:
Q & A
Q. What are the recommended synthetic routes for diethyl pentan-2-yl phosphate, and how can its purity be verified?
this compound can be synthesized via esterification reactions involving pentan-2-ol and diethyl phosphorochloridate under anhydrous conditions. Key steps include controlled temperature (25–40°C) and the use of catalysts like pyridine to neutralize HCl byproducts. Purity verification requires Fourier-transform infrared spectroscopy (FT-IR) to confirm the presence of P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) bonds, alongside ¹H NMR for structural validation. Peaks at δ 1.2–1.4 ppm (CH₃ of diethyl groups) and δ 4.0–4.2 ppm (OCH₂CH₃) are characteristic. Chromatography (GC-MS or HPLC) is recommended for quantifying residual solvents or side products .
Q. How should researchers handle safety and storage protocols for this compound?
Diethyl phosphate derivatives are corrosive and require PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Storage must be in airtight containers at room temperature, away from moisture and oxidizing agents. Waste disposal should follow EPA guidelines, with neutralization using alkaline solutions (e.g., 10% sodium bicarbonate) before disposal. Always consult SDS sheets for GHS hazard codes (e.g., H314: causes severe skin burns) .
Q. What analytical techniques are critical for characterizing thermal stability in diethyl phosphate-based compounds?
Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) quantifies decomposition temperatures, while differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg). For example, diethyl phosphate plasticizers in PVC show increased carbon residue (from 5% to 30% at 500°C) and delayed ignition times (10s to 25s), indicating enhanced thermal stability .
Advanced Research Questions
Q. How can conflicting data on the flame-retardant efficacy of diethyl phosphate additives be resolved?
Contradictions in heat release rate (HRR) or smoke production rate (SPR) often arise from variations in polymer matrix compatibility or testing conditions (e.g., cone calorimeter airflow rates). Researchers should standardize testing protocols (ISO 5660-1) and use synchrotron X-ray diffraction to study char formation mechanisms. For instance, diethyl phosphate additives in PVC reduce peak HRR by 60% (167.5 to 52.1 kW/m²) via phosphoric acid catalysis, promoting carbonaceous char layers .
Q. What methodologies address discrepancies in migration stability between diethyl phosphate plasticizers and traditional phthalates?
Migration resistance is tested via accelerated aging in solvents (ethanol, hexane) at 70°C for 24h. Diethyl phosphate derivatives exhibit 50% lower migration than dioctyl phthalate (DOP) due to higher molecular weight and branched structures. Use ATR-FTIR to detect plasticizer leaching or dynamic mechanical analysis (DMA) to measure Tg shifts post-aging .
Q. How does this compound interact with biological systems, and what are the implications for toxicological studies?
As a metabolite of organophosphates, diethyl phosphate can disrupt interleukin-6 (IL-6) signaling, reducing cytokine levels in vitro (IC₅₀: 7.2–14.4 µg/mL). Researchers should employ LC-MS/MS for trace detection in biological matrices and transwell assays to assess gut barrier permeability changes linked to dysbiosis .
Key Methodological Recommendations
- For synthesis: Prioritize microwave-assisted reactions to reduce side products and improve yield .
- For flame-retardant studies: Combine cone calorimetry with Raman spectroscopy to analyze char composition .
- For biological assays: Use Caco-2 cell models to simulate intestinal absorption and metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
